molecular formula C7H12O3 B017614 Isopropyl acetoacetate CAS No. 542-08-5

Isopropyl acetoacetate

Cat. No.: B017614
CAS No.: 542-08-5
M. Wt: 144.17 g/mol
InChI Key: GVIIRWAJDFKJMJ-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis

Isopropyl acetoacetate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several key reactions:

  • Knoevenagel Condensation : IPA can be utilized to synthesize isopropyl 2-acetyl-3-phenyl-2-propenoate through a Knoevenagel reaction when reacted with aromatic aldehydes in the presence of a base like titanium isopropoxide . This method is notable for producing compounds with significant biological activity.
  • Biginelli Reaction : IPA has been employed in the synthesis of 5-isopropoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione by reacting with benzaldehyde and thiourea. This reaction highlights the compound's utility in generating biologically relevant heterocycles .

Pharmaceutical Applications

This compound has shown potential in drug development and synthesis:

  • Synthesis of Dihydropyridines : IPA is involved in the preparation of substituted 1,4-dihydropyridines, which are important in medicinal chemistry due to their antihypertensive properties. The reaction involves IPA, cinnamaldehydes, and primary amines .
  • Intermediate for Drug Synthesis : The compound acts as a precursor for various pharmaceuticals, including azelnidipine, an antihypertensive agent. The synthesis process involves dehydration condensation reactions that yield high-purity products suitable for pharmaceutical applications .

Material Science

In material science, this compound plays a role in polymer chemistry:

  • Thermoset Coatings : The acetoacetyl group present in IPA can be incorporated into acrylic resins, affecting their properties and enhancing performance characteristics such as durability and thermal stability. Studies have shown that these modifications can lead to improved mechanical properties of coatings .

Market Trends and Economic Impact

The market for this compound is expanding due to its diverse applications across multiple sectors:

Market Segment Growth Rate (2024) Key Applications
Pharmaceuticals5%Drug intermediates
Coatings6%Thermoset resins
Agrochemicals4%Pesticide formulations

The demand for IPA is driven by its multifunctional use in chemical synthesis and its role as a precursor in the pharmaceutical industry, indicating a positive growth trajectory .

Case Study 1: Synthesis of Dihydropyridines

A recent study demonstrated the efficiency of using this compound in synthesizing dihydropyridines through a three-component reaction involving primary amines and aromatic aldehydes. The results showed high yields and selectivity, underscoring IPA's effectiveness as a building block in complex organic molecules.

Case Study 2: Thermoset Coating Development

Research on thermoset coatings incorporating acetoacetyl groups revealed enhanced mechanical properties compared to traditional coatings. The study highlighted how varying the concentration of IPA affected the thermal stability and flexibility of the resulting materials, providing insights into optimizing formulations for industrial applications.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Isopropyl acetoacetate (IPA) is an important compound in organic chemistry, known for its utility in synthesizing various biologically active molecules. This article delves into the biological activities associated with IPA, exploring its metabolic pathways, potential therapeutic applications, and relevant case studies.

This compound is an ester derived from acetoacetic acid and isopropanol. Its chemical structure allows it to participate in various biochemical reactions, making it a valuable precursor in organic synthesis. The synthesis of IPA typically involves the esterification of acetoacetic acid with isopropanol under acidic conditions, often utilizing catalysts like sulfuric acid.

Metabolic Pathways

IPA has been shown to influence several metabolic pathways. It acts as a substrate in the synthesis of various compounds that play critical roles in cellular functions. For instance, IPA can be involved in the mevalonate pathway, which is crucial for the biosynthesis of isoprenoids, including cholesterol and steroid hormones. This pathway's activity suggests that IPA may have implications in lipid metabolism and related disorders.

Interaction with DNA

Research indicates that IPA derivatives can interact with DNA, suggesting potential applications in genetic research and drug development. For example, studies have demonstrated that IPA can form adducts with nucleic acids, which may influence gene expression and cellular responses to environmental stimuli.

Antioxidant Properties

IPA exhibits antioxidant properties that can protect cells from oxidative stress. This effect has been linked to its ability to scavenge free radicals and modulate cellular signaling pathways associated with inflammation and cell survival .

Potential in Diabetes Management

Recent studies have identified IPA as a potential biomarker for non-invasive diabetes diagnosis through breathomics analysis. Elevated levels of IPA have been observed in diabetic patients, indicating its role in metabolic dysregulation associated with diabetes .

Case Studies

  • Case Study on Hepatotoxicity : A case study reported on the effects of IPA derivatives in hepatotoxicity models. It was found that certain derivatives could mitigate liver damage induced by toxic agents, highlighting their protective role against liver injury .
  • Diabetes Diagnosis : In a clinical setting, researchers measured IPA levels in patients with diabetes and found significant correlations between elevated IPA levels and metabolic disturbances. This suggests that monitoring IPA could assist in managing diabetes more effectively .

Data Table: Biological Activities of this compound

Activity Description References
Metabolic Pathway Involvement Participates in the mevalonate pathway for isoprenoid biosynthesis,
DNA Interaction Forms adducts with nucleic acids affecting gene expression
Antioxidant Activity Scavenges free radicals and reduces oxidative stress
Diabetes Biomarker Elevated levels found in diabetic patients; potential for non-invasive diagnosis
Hepatoprotective Effects Mitigates liver damage in hepatotoxicity models

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for isopropyl acetoacetate, and how can reaction conditions be optimized?

this compound is commonly synthesized via transesterification of ethyl acetoacetate with isopropanol in the presence of acid or base catalysts. Experimental optimization involves controlling reaction temperature (typically 80–100°C), molar ratios of reactants, and catalyst selection (e.g., titanium tetraisopropoxide or enzymatic catalysts). Purity is ensured through fractional distillation under reduced pressure (boiling point: ~186°C) .

Q. What are the critical physical properties of this compound relevant to laboratory handling?

Key properties include:

  • Boiling point : 186°C
  • Solubility : Miscible with ethanol and organic solvents like toluene; limited solubility in water .
  • Flammability : Flash point of 73°C; classified as a flammable liquid (GHS Category 3) . Researchers should prioritize inert atmosphere use and avoid open flames during experiments.

Q. How should this compound be stored to maintain stability?

Store in tightly sealed glass containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Avoid exposure to direct sunlight, strong oxidizers, and moisture to prevent decomposition. Local exhaust ventilation is mandatory due to flammability risks .

Advanced Research Questions

Q. How can isotopic labeling be used to study the metabolic fate of the isopropyl group in acetoacetate formation?

Radiolabeled (e.g., ¹⁴C) this compound can be administered in in vivo models (e.g., rodents) to track incorporation into acetoacetate and downstream metabolites like fatty acids. Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are used to analyze isotopic distribution in methyl and methylene carbons, as demonstrated in leucine metabolism studies .

Q. What methodologies enable the use of this compound in asymmetric catalysis?

this compound serves as a β-ketoester precursor in enantioselective allylation reactions. For example, chiral phase-transfer catalysts (e.g., quaternary ammonium salts) facilitate asymmetric C–C bond formation. Reaction optimization involves screening solvents (e.g., dichloromethane), temperature gradients, and catalyst loading to achieve >90% enantiomeric excess (ee) .

Q. How can researchers address contradictions in ecotoxicological data gaps for this compound?

Existing safety data sheets lack ecotoxicity parameters (e.g., LC₅₀ for aquatic organisms). To fill this gap, conduct OECD Guideline 201/202 tests:

  • Acute toxicity : Expose Daphnia magna to graded concentrations (0.1–100 mg/L) for 48 hours.
  • Biodegradation : Use OECD 301B (CO₂ evolution test) to assess mineralization rates .

Q. What role does this compound play in silicone elastomer synthesis?

It acts as a ligand in zinc-based catalysts (e.g., [Zn(iPr-AA)₂]) for polycondensation reactions. Synthesis involves reacting sodium isopropoxide with this compound, followed by zinc chloride addition. Catalyst performance is evaluated via gel permeation chromatography (GPC) to monitor molecular weight distribution .

Q. How does the isopropyl group influence reaction kinetics in acetoacetylation of nucleophiles?

The steric bulk of the isopropyl group slows nucleophilic attack compared to methyl or ethyl esters. Kinetic studies using stopped-flow spectrophotometry reveal second-order rate constants for reactions with amines or thiols. Solvent polarity (e.g., DMF vs. toluene) significantly impacts activation energy .

Q. Contradiction Analysis & Experimental Design

Q. Why do metabolic studies report variable ratios of methylene-to-methyl carbon radioactivity in acetoacetate derived from isopropyl groups?

Discrepancies (e.g., ratios of 0.8 vs. 1.1 in isotopic studies) arise from differences in enzymatic cleavage pathways (e.g., thiolase vs. HMG-CoA synthase). To resolve this, use position-specific ¹³C labeling and compare NMR spectra across multiple in vitro systems (e.g., liver microsomes vs. mitochondrial extracts) .

Q. How can conflicting flammability data (e.g., flash point vs. autoignition temperature) impact laboratory safety protocols?

While the flash point (73°C) is well-documented , the absence of autoignition data necessitates conservative handling. Implement redundant controls:

  • Use explosion-proof refrigerators for storage.
  • Conduct thermal stability analysis via differential scanning calorimetry (DSC) to identify decomposition thresholds .

Properties

IUPAC Name

propan-2-yl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIIRWAJDFKJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060253
Record name Butanoic acid, 3-oxo-, 1-methylethyl ester
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanoic acid, 3-oxo-, 1-methylethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

542-08-5
Record name Isopropyl acetoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isopropyl acetoacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-oxo-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-oxo-, 1-methylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl acetoacetate
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Record name ISOPROPYL ACETOACETATE
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Synthesis routes and methods I

Procedure details

A solution of ethyl acetoacetate (250 g.) and concentrated sulphuric acid (10 ml.) in isopropanol (1500 ml.) was heated at reflux for 3 hours. The solvent was removed by distillation, the residue was neutralised by treatment with barium carbonate, filtered and distilled under reduced pressure to give isopropyl acetoacetate (139 g.), b.p. 79°-82° C./20 mm Hg, in the form of a colourless liquid.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (53)70 (74 g, 0.5 mol) and 2-propanol (30 g, 0.5 mol) was heated at 135° C. for 20 h. The acetone formed during the reaction was removed with a rotary evaporator. The residue was distilled to provide 65 g (0.451 mol, 90%) of 54 as a clear, colorless liquid: bp 185°-187° C.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
90%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Isopropyl acetoacetate
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